N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
Description
N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3,4-difluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-14(19)15(20)11-12/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWDXODRNTEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: Starting with a thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise as a potential therapeutic agent due to its unique chemical structure, which allows for interaction with specific biological targets. Its design incorporates a thiophene ring and sulfonamide moiety, which are known to enhance biological activity. Research indicates that compounds with similar structures are often evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Targeting Disease Mechanisms
Studies suggest that N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may target pathways involved in cancer and inflammatory diseases. The sulfonamide group is particularly notable for its role in modulating biological activity through interactions with proteins involved in these pathways. For instance, the compound's ability to inhibit certain kinases or receptors can lead to reduced proliferation of cancer cells or modulation of inflammatory responses.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the thiophene ring and subsequent functionalization with sulfonamide groups. Detailed methodologies have been documented in various patent filings and scientific publications, outlining efficient synthetic routes that yield high purity products suitable for biological testing .
Case Studies and Research Findings
Case Study: Anticancer Activity
A study investigating the anticancer potential of similar compounds highlighted the efficacy of thiophene-based sulfonamides in inhibiting tumor growth in vitro and in vivo models . The research demonstrated that modifications to the phenyl groups significantly affected the compound's potency against different cancer cell lines.
Case Study: Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of related sulfonamide compounds. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokine production in cell cultures, indicating their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide: can be compared with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the sulfonamide and carboxamide groups can contribute to specific interactions with biological targets.
Biological Activity
N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H15F2N3O2S
- Molecular Weight: 353.37 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, and the presence of fluorine atoms enhances its pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in various metabolic pathways. The sulfonamide group is particularly notable for its role in interacting with biological targets, potentially influencing neurotransmitter systems and inflammatory responses.
- Serotonin Receptor Modulation : The compound has been shown to exhibit activity as an inverse agonist at the 5-HT6 receptor, which is implicated in cognitive functions and appetite regulation. This suggests potential applications in treating conditions like obesity and cognitive disorders .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes some key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results indicate that the compound has promising cytotoxic effects against cancer cells.
In Vivo Studies
In vivo studies using animal models have further elucidated the biological activity of this compound:
- Pain Models : In a rat model of neuropathic pain, administration of the compound significantly reduced pain responses compared to control groups, suggesting analgesic properties .
- Anxiety Models : Behavioral assays indicated that the compound may reduce anxiety-like behaviors in rodents, aligning with its action on serotonin receptors .
Case Studies and Clinical Applications
While extensive clinical data on this compound is limited, ongoing research is investigating its potential in various therapeutic areas:
- Neurological Disorders : Given its interaction with serotonergic pathways, researchers are exploring its efficacy in treating anxiety and depression.
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
